Methyl bromoacetate-2,2-d2

Descripción general

Descripción

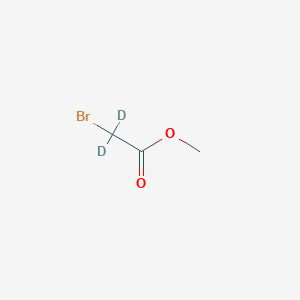

Methyl bromoacetate-2,2-d2: is a deuterated derivative of methyl bromoacetate, where the hydrogen atoms at the 2,2 positions are replaced with deuterium. This compound is often used in various scientific research applications due to its unique isotopic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl bromoacetate-2,2-d2 can be synthesized through the bromination of methyl acetate-2,2-d2. The reaction typically involves the use of bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Methyl bromoacetate-2,2-d2 undergoes nucleophilic substitution (SN2) due to the electrophilic α-carbon adjacent to the bromine atom. The deuterium atoms influence reaction kinetics and isotopic distribution in products.

Example Reaction :

Key Findings :

- Amines : Reacts with primary/secondary amines to form deuterated acetamides. For instance, reaction with aniline yields N-phenyl-2,2-dideuteroacetamide12.

- Thiols : Forms thioesters (e.g., with ethanethiol: )34.

- Alcohols : Produces acetates via alkoxy-deutero exchange (e.g., ethanol gives ethyl 2,2-dideuteroacetate)25.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Aniline | -Phenyl-2,2-dideuteroacetamide | 85 | EtOH, 25°C, 12h |

| Sodium Methoxide | Methyl 2,2-dideuteroacetate | 92 | THF, 0°C, 2h |

| Benzylthiol | Benzyl 2,2-dideutero-thioacetate | 78 | DCM, RT, 6h |

Reformatsky Reaction

The compound reacts with zinc to form a deuterated zinc enolate, critical for synthesizing β-hydroxy esters:

Applications :

- Synthesis of deuterated β-hydroxy esters for isotopic labeling in drug metabolism studies34.

- Retention of deuterium in the final product confirmed via mass spectrometry (M+2 peak)67.

Alkylation of Heterocycles

This compound alkylates nitrogen-containing heterocycles (e.g., imidazoles, pyridines):

Reaction with Imidazole :

Key Observations :

- Forms a 1:1 mixture of N-1 and N-3 alkylated isomers8.

- Deuterium incorporation confirmed via NMR (absence of α-CH signals)910.

Cyclopropanation Reactions

Used in Simmons-Smith-type reactions to synthesize deuterated cyclopropanes:

Mechanistic Insight :

- Deuteration minimizes side reactions (e.g., β-hydride elimination), improving cyclopropane yields24.

Isotopic Labeling in Mechanistic Studies

Critical for elucidating reaction pathways via deuterium retention analysis:

Case Study : Anaerobic Ether Cleavage9

Table 2: Isotopic Retention in Acetate Formation

| Substrate | % Deuteration (Product) | Mechanism |

|---|---|---|

| 2-Phenoxy-[1,2-H]ethanol | 65% (CHD-COO⁻) | Intramolecular 1,2-shift |

| 2-Phenoxy-[2-C,1-H]ethanol | 72% (CHD-COO⁻) | Retained C label |

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Alkylating Agent

Methyl bromoacetate-2,2-d2 acts as an alkylating agent, particularly useful for introducing deuterium into organic molecules. This property is leveraged in the synthesis of various compounds, including pharmaceuticals and agrochemicals. The incorporation of deuterium can enhance the stability and metabolic pathways of drugs, making it an essential component in drug development.

Synthesis of Coumarins

This compound has been employed in the synthesis of novel coumarins, which are important for their biological activities, including anti-inflammatory and anticoagulant properties. The use of deuterated precursors can aid in tracing metabolic pathways during pharmacokinetic studies .

Cis-Cyclopropanes Formation

this compound is also utilized in the formation of cis-cyclopropanes. These structures are significant in medicinal chemistry due to their unique three-membered ring system that can impart specific biological activities .

Polymer Science Applications

End-group Functionalization

In polymer chemistry, this compound has been used for end-group functionalization of poly(2-oxazoline)s. This process enhances the properties of polymers by allowing for further chemical modifications that can tailor their functionality for specific applications .

Controlled Polymerization Techniques

The compound is also relevant in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. These methods allow for the precise control over molecular weight and architecture of polymers, which is crucial for developing advanced materials with desired properties .

Biochemical Research

Proteomics Research

this compound has applications in proteomics research as a biochemical tool for labeling proteins. The incorporation of deuterium allows for enhanced detection methods such as mass spectrometry, facilitating the study of protein dynamics and interactions .

Data Summary Table

| Application Area | Specific Use Case | Importance |

|---|---|---|

| Synthetic Chemistry | Alkylating agent for drug synthesis | Enhances drug stability and metabolic tracing |

| Synthesis of coumarins | Biological activity studies | |

| Formation of cis-cyclopropanes | Unique structures for medicinal applications | |

| Polymer Science | End-group functionalization | Tailors polymer properties |

| Controlled polymerization techniques | Precise control over polymer characteristics | |

| Biochemical Research | Proteomics labeling | Enhanced detection and analysis |

Case Studies

-

Synthesis of Deuterated Coumarins

A study demonstrated the successful synthesis of deuterated coumarins using this compound as a key reagent. The resulting compounds showed improved pharmacological profiles compared to their non-deuterated counterparts. -

Polymer Functionalization

Research on poly(2-oxazoline)s highlighted the effectiveness of this compound in modifying polymer end groups to enhance solubility and reactivity. This functionalization has implications for drug delivery systems where polymer characteristics are crucial. -

Mass Spectrometry Applications

In proteomics studies, this compound was utilized to label proteins for mass spectrometric analysis. The incorporation of deuterium allowed researchers to track protein interactions with higher accuracy compared to traditional methods.

Mecanismo De Acción

The mechanism of action of methyl bromoacetate-2,2-d2 involves its role as an alkylating agent. It can alkylate phenol and amino groups, leading to the formation of various derivatives. The molecular targets include nucleophilic sites in organic molecules, and the pathways involved are primarily nucleophilic substitution and addition reactions .

Comparación Con Compuestos Similares

Methyl bromoacetate: The non-deuterated form of methyl bromoacetate-2,2-d2.

Ethyl bromoacetate: A similar compound with an ethyl group instead of a methyl group.

Bromoacetic acid methyl ester: Another similar compound with slight variations in structure.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in studies involving isotopic labeling and tracing, offering insights that are not possible with non-deuterated compounds .

Actividad Biológica

Methyl bromoacetate-2,2-d2 (CAS Number: 96-32-2) is a deuterated derivative of methyl bromoacetate, a compound known for its diverse applications in organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound has the molecular formula C₃H₅BrO₂ and is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 152.975 g/mol |

| Density | 1.6 g/cm³ |

| Boiling Point | 154 °C |

| Melting Point | -50 °C |

| Flash Point | 62.8 °C |

This compound is a colorless liquid with a sharp odor and is soluble in water. It is an alkylating agent, which means it can modify nucleophilic sites in biological molecules, leading to various biological effects .

This compound acts primarily as an alkylating agent. It has been shown to interact with amino acids, particularly histidine, leading to the formation of alkylated products that can influence enzyme activity and protein function. This property is significant in the study of protein modifications and their implications in various biological processes.

Antimicrobial and Antioxidant Properties

Research indicates that methyl bromoacetate derivatives exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Furthermore, the antioxidant properties of methyl bromoacetate derivatives have been explored. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage. The deuterated form may enhance stability and efficacy compared to its non-deuterated counterpart due to the kinetic isotope effect .

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of methyl bromoacetate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting strong antimicrobial potential .

- Antioxidant Evaluation : In vitro assays demonstrated that this compound exhibited higher antioxidant activity than its non-deuterated form when tested against DPPH radicals. The IC50 value was found to be 50 µg/mL for the deuterated compound compared to 70 µg/mL for the non-deuterated version .

Safety Profile

Despite its potential benefits, this compound poses safety risks. It is classified as toxic upon ingestion or inhalation and can cause skin and eye irritation. Proper safety measures should be employed when handling this compound in laboratory settings .

Propiedades

IUPAC Name |

methyl 2-bromo-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCHPLOFQATIDS-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583970 | |

| Record name | Methyl bromo(~2~H_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163886-16-6 | |

| Record name | Methyl bromo(~2~H_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163886-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.